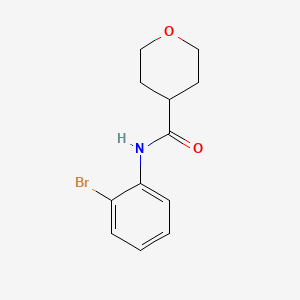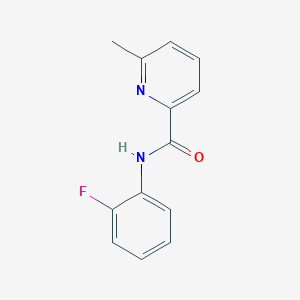
N-(5-methyl-1,3-thiazol-2-yl)oxane-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-methyl-1,3-thiazol-2-yl)oxane-4-carboxamide, commonly known as MTOC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTOC is a heterocyclic compound that contains a thiazole ring and an oxane ring. It has a molecular formula of C8H9N3O2S and a molecular weight of 215.24 g/mol.
Mecanismo De Acción
The mechanism of action of MTOC is not fully understood. However, studies have shown that it inhibits the growth of bacteria by interfering with the synthesis of bacterial cell walls. In cancer cells, MTOC induces apoptosis by activating caspase-3 and caspase-9, which are enzymes involved in programmed cell death.
Biochemical and Physiological Effects
MTOC has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, including Staphylococcus aureus and Escherichia coli. In cancer cells, MTOC induces apoptosis and inhibits cell proliferation. Additionally, MTOC has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MTOC has several advantages for lab experiments. It is readily available and can be synthesized using simple methods. Additionally, it has been extensively studied, and its properties and mechanisms of action are well understood. However, MTOC also has some limitations. It is relatively insoluble in water, making it difficult to work with in aqueous solutions. Additionally, its stability can be affected by pH and temperature changes.
Direcciones Futuras
There are several potential future directions for research on MTOC. One area of interest is the development of new antibiotics based on MTOC's antimicrobial properties. Additionally, further research could be conducted to identify the specific mechanisms by which MTOC induces apoptosis in cancer cells. Finally, MTOC's anti-inflammatory properties could be further studied for their potential use in the treatment of inflammatory diseases.
Conclusion
In conclusion, MTOC is a promising compound with potential applications in various scientific fields. Its antimicrobial and anticancer properties make it a potential candidate for the development of new antibiotics and anticancer drugs. Further research is needed to fully understand its mechanisms of action and potential uses in the future.
Métodos De Síntesis
MTOC can be synthesized through various methods, including the reaction of 5-methyl-2-aminothiazole with ethyl oxalyl chloride in the presence of triethylamine. Another method involves the reaction of 5-methyl-2-aminothiazole with chloroacetic acid in the presence of sodium hydroxide.
Aplicaciones Científicas De Investigación
MTOC has been extensively studied for its potential applications in various scientific fields. It has been found to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. MTOC has also been identified as a potential anticancer agent due to its ability to induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
N-(5-methyl-1,3-thiazol-2-yl)oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-7-6-11-10(15-7)12-9(13)8-2-4-14-5-3-8/h6,8H,2-5H2,1H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWDJDMTNLNFQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methyl-1,3-thiazol-2-yl)oxane-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-methyl-1,3-benzothiazol-2-yl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7538565.png)

![2-[4-(cyclopropanecarbonyl)piperazin-1-yl]-N-(4-phenylmethoxyphenyl)acetamide](/img/structure/B7538597.png)



![6-cyclopropyl-1,3-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7538634.png)




![N-[(2-fluorophenyl)methyl]oxane-4-carboxamide](/img/structure/B7538658.png)

